molecular formula C6H6N2O2 B182583 methyl pyrazine-2-carboxylate CAS No. 6164-79-0

methyl pyrazine-2-carboxylate

Cat. No.: B182583
CAS No.: 6164-79-0
M. Wt: 138.12 g/mol
InChI Key: TWIIRMSFZNYMQE-UHFFFAOYSA-N
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Description

OSM-S-147 is a compound that has garnered attention in the scientific community due to its unique properties and potential applications. It is known for its role as an activator of the endoplasmic reticulum stress sensing protein ATF6. This compound has shown promise in reducing the secretion and extracellular aggregation of destabilized amyloidogenic variants of transthyretin and light chain proteins .

Preparation Methods

The synthesis of OSM-S-147 involves several steps. The construction of the thienopyrimidine scaffold is a crucial part of the process. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

OSM-S-147 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

OSM-S-147 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of OSM-S-147 involves the activation of the endoplasmic reticulum stress sensing protein ATF6. This activation proceeds via metabolic activation to a reactive electrophile that selectively modifies endoplasmic reticulum proteins, including multiple protein disulfide isomerases . This modification helps in reducing the secretion and extracellular aggregation of destabilized amyloidogenic variants of transthyretin and light chain proteins.

Comparison with Similar Compounds

OSM-S-147 is compared with other similar compounds in the aminothienopyrimidine series. Some of the similar compounds include:

Properties

IUPAC Name

methyl pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6(9)5-4-7-2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIIRMSFZNYMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064131
Record name Pyrazinecarboxylic acid, methyl ester
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6164-79-0
Record name Methyl 2-pyrazinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=6164-79-0
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Record name Methyl pyrazinoate
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Record name Methyl 2-pyrazinecarboxylate
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Record name 2-Pyrazinecarboxylic acid, methyl ester
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Record name Pyrazinecarboxylic acid, methyl ester
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Record name Methyl pyrazinecarboxylate
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Record name METHYL PYRAZINOATE
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Synthesis routes and methods I

Procedure details

A solution of 2-pyrazinecarboxylic acid (2.00 g, 16.1 mmol) and H2SO4 (catalytic) in MeOH (50 mL) was heated at reflux for 45 minutes, then concentrated in vacuo. The residue was partitioned between EtOAc (40 mL) and saturated NaHCO3(aq) (20 mL). The organic phase was washed with saturated NaHCO3(aq) (20 mL) and brine (10 mL), then dried (MgSO4) and concentrated in vacuo to give colourless crystals (1.32 g, 59%). 1H NMR (CDCl3) □ 4.04 (s, 3H), 8.72 (dd, 11H, J=2.4, 1.2 Hz), 8.77 (d, 1H, J=2.4 Hz), 9.32 (d, 1H, J=1.2 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
59%

Synthesis routes and methods II

Procedure details

Acetyl chloride (50 ml) was added very slowly to methanol (500 ml), and the mixture was allowed to cool before pyrazine-2-carboxylic acid (15 g, 124 mmol) in methanol (15 ml) was added. The reaction mixture was left to stand at room temperature overnight. The methanol was removed in vacuo to give the required product (22 g). 1H NMR (250 MHz, DMSO) δ 3.95 (3H, s), 8.82 (1H, m), 8.90 (1H, d, J=2.5 Hz), 9.21 (1H, d, J=2.5 Hz); MS (ES+) m/e 153 [MH+].
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of pyrazine-2-carboxylic acid (Aldrich, 12.41 g, 0.1 mol) in MeOH (Aldrich, anhydrous, 100 mL) was stirred with H2SO4 (Aldrich, concentrated, 2 mL) at reflux for 6 hours. The reaction mixture was then concentrated and treated with saturated aqueous Na2CO3 solution (20 mL) till pH=8-9. The mixture was extracted with EtOAc (3×100 mL), and the combined extracts were washed with brine (2×20 mL) and dried over MgSO4. The drying agent was removed by filtration. The organic solution was concentrated and dried to give the title compound 1H NMR (300 MHz, CDCl3) δ 4.06 (s, 3H), 8.73 (dd, J=2.4, 1.6 Hz, 1H), 8.79 (d, J=2.4 Hz, 1H), 9.33 (d, J=1.6 Hz, 1H) ppm. MS (DCI/NH3) m/z 139 (M+H)+.
Quantity
12.41 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

20.0 g (805.8 mmole) of pyrazine-2-carboxylic acid was added to 160 mL of methanol, and 1.0 mL of a concentrated sulfuric acid was gradually dropwise added thereto with stirring. A reaction solution was refluxed at a temperature of 80 to 85° C. for 5 hours. The reaction solution was cooled to a temperature of 20 to 22° C. and concentrated to a volume of 25 mL. Then, 80 mL of methylenechloride and 40 mL of water were added to the resultant concentrate. The resultant solution was then neutralized by gradual addition of 40 mL of a saturated sodium hydrogen carbonate solution to get a pH of 8.5. An organic layer was separated and a water layer was extracted again with 40 mL of methylenechloride. The combined organic layer was dried over anhydrous magnesium sulfate, filtered, and washed with 20 mL of methylenechloride. A filtrate was concentrated to give 21.1 g of the titled compound as a pale brown solid (yield 94.8%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Yield
94.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of methyl pyrazine-2-carboxylate?

A1: this compound (also called Methyl 2-pyrazinecarboxylate) has the molecular formula C6H6N2O2. [, , ] Its structure features a pyrazine ring substituted with a carboxylate group at the 2-position and a methyl group at the 5-position. [, ] Spectroscopic data, such as FT-IR, FT-Raman, 1H NMR, and 13C NMR, have been reported, providing further insights into its structural characteristics. [, ] The crystal structure reveals that the molecule is nearly planar. []

Q2: How does the structure of this compound influence its interactions and properties?

A2: The presence of nitrogen atoms in the pyrazine ring of this compound enables it to participate in hydrogen bonding interactions. [] These interactions, specifically C—H⋯O and C—H⋯N, contribute to the formation of a three-dimensional network in its crystal structure. [] Moreover, the carboxylate group offers a site for coordination with metal ions, as demonstrated by its use in synthesizing cobalt and silver complexes. [, ] This coordination ability is crucial for designing metal-organic frameworks (MOFs). []

Q3: What are the potential applications of this compound in material science?

A3: this compound serves as a valuable building block in the synthesis of metal-organic frameworks (MOFs). [] For instance, it has been utilized to create a cyanide-bridged MOF, [Nd(mpca)2Nd(H2O)6Mo(CN)8]·nH2O (where mpca is 5-methyl-2-pyrazinecarboxylate), which exhibits promising proton conductivity. [] This property makes such MOFs potentially useful in applications like fuel cells.

Q4: Has computational chemistry been employed to study this compound?

A4: Yes, computational studies have been conducted on this compound. [, ] Molecular docking studies, using targets like Thioredoxin peroxidase B, have been performed to investigate its potential antioxidant activity. [] Additionally, QSAR (Quantitative Structure-Activity Relationship) studies have explored the relationship between its structure and activity, revealing parameters like partition coefficient and polar surface area. [] These computational approaches contribute to a deeper understanding of its properties and potential applications.

Q5: Are there any known derivatives of this compound and their activities?

A5: Researchers have synthesized several derivatives of this compound, including tetrahydroimidazo[1,2-a]pyrazine derivatives. [] These derivatives were tested for their antioxidant and anti-diabetic activities. Notably, compounds with electron-withdrawing groups like nitro and bromo exhibited potent activity. [] These findings highlight the impact of structural modifications on biological activity and the potential of this compound derivatives as lead compounds for drug discovery.

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